N-2-Benzyloxyphenyl Isobutyrylacetamide

Description

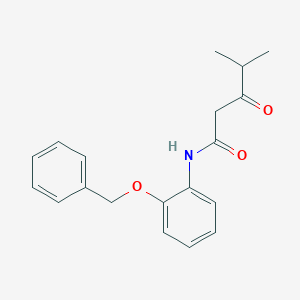

Structure

2D Structure

Properties

IUPAC Name |

4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-14(2)17(21)12-19(22)20-16-10-6-7-11-18(16)23-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAIECLHTXTYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441882 | |

| Record name | N-2-Benzyloxyphenyl Isobutyrylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265989-31-9 | |

| Record name | 4-Methyl-3-oxo-N-[2-(phenylmethoxy)phenyl]pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265989-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Benzyloxyphenyl Isobutyrylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-2-Benzyloxyphenyl Isobutyrylacetamide typically involves the reaction of benzyl 2-nitropropane with other reagents under specific conditions . The detailed synthetic route includes:

Starting Material: Benzyl 2-nitropropane (CAS#: 4560-41-2).

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes:

Bulk Synthesis: Utilizing large reactors and precise control of reaction parameters.

Purification: Employing industrial-scale purification methods such as distillation or large-scale chromatography.

Quality Control: Ensuring the final product meets industry standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions: N-2-Benzyloxyphenyl Isobutyrylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-2-Benzyloxyphenyl Isobutyrylacetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-2-Benzyloxyphenyl Isobutyrylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes or receptors, altering their activity.

Pathways Involved: Modulating biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

N-4-Benzyloxyphenyl Isobutyrylacetamide (CAS: 265989-30-8)

- Structural Difference : The benzyloxy group is attached at the para position (C4) instead of the ortho (C2) position.

- Higher melting point (predicted) due to improved symmetry in the para isomer.

- Applications : Similar use as a synthetic intermediate for statin derivatives but with distinct crystallization behavior .

N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide (CAS: 1020719-18-9)

- Structural Difference : Incorporates a deuterated benzilidene moiety (α-Benzilidene-d5).

- Impact: Enhanced metabolic stability due to deuterium substitution, prolonging half-life in pharmacokinetic studies. Higher production cost (~$360/5 mg) compared to non-deuterated analogs .

- Applications : Critical in isotope-labeled drug metabolite studies for regulatory and mechanistic research .

N-(2-Benzoylphenyl)-2-bromoacetamide (CAS: 14439-71-5)

- Structural Difference : Replaces the benzyloxy group with a benzoyl group and introduces a bromine atom.

- Impact: Increased electrophilicity due to bromine, enhancing reactivity in cross-coupling reactions. Higher toxicity risks (GHS Category 2) compared to non-halogenated analogs .

- Applications : Explored as an antimicrobial agent and intermediate in heterocyclic compound synthesis .

rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenyl-pentanamide (CAS: Not specified)

- Structural Difference : Features a fluorophenyl group and a racemic mixture of stereoisomers.

- Impact :

- Applications : Intermediate in Atorvastatin synthesis, with a 50.2% yield reported using N-ethyl thiazolium bromide catalysis .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | LogP | Key Applications |

|---|---|---|---|---|

| N-2-Benzyloxyphenyl Isobutyrylacetamide | 265989-30-8 | 399.48 | 5.58 | Atorvastatin metabolite synthesis |

| N-4-Benzyloxyphenyl Isobutyrylacetamide | 265989-30-8 | 399.48 | 5.60* | Statin intermediates |

| N-2-Benzyloxyphenyl α-Benzilidene-d5 | 1020719-18-9 | 404.52† | 5.62* | Isotope-labeled pharmacokinetic studies |

| N-(2-Benzoylphenyl)-2-bromoacetamide | 14439-71-5 | 332.18 | 3.20 | Antimicrobial agent development |

*Predicted values; †Includes deuterium mass.

Biological Activity

N-2-Benzyloxyphenyl Isobutyrylacetamide (C19H21NO3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H21NO3

- Molecular Weight : 311.375 g/mol

- Structural Features : The compound includes a benzyloxy group and an isobutyrylacetamide moiety, which contribute to its biological properties.

In Vitro Studies

Recent investigations into compounds related to this compound have provided insights into their biological activities:

- Tyrosinase Inhibition : A study demonstrated that certain phenolic compounds significantly inhibited tyrosinase activity with IC50 values ranging from nanomolar to micromolar concentrations. For instance, a compound with a similar scaffold exhibited an IC50 value of 0.51 μM, indicating strong inhibition .

- Cytotoxicity in Cancer Cells : In vitro assays on B16F10 melanoma cells showed that related compounds did not exhibit cytotoxicity at lower concentrations (1-5 μM) after 48 hours, although some showed weak cytotoxic effects at higher concentrations after 72 hours . This suggests a need for further exploration into the safety and efficacy of this compound.

Case Studies

While specific case studies on this compound are scarce, research on its analogs provides valuable context:

- Melanin Inhibition : Compounds similar to this compound have been studied for their ability to inhibit melanin production in vitro, which is beneficial for conditions like hyperpigmentation .

- Anticancer Potential : Analogous compounds have shown selective cytotoxicity against various cancer cell lines, suggesting that further studies on this compound could reveal similar properties.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H21NO3 |

| Molecular Weight | 311.375 g/mol |

| Tyrosinase IC50 (Example) | 0.51 μM |

| Cytotoxicity (B16F10 Cells) | Non-cytotoxic at 1-5 μM |

Q & A

Q. What are the key considerations for optimizing the synthetic route of N-2-Benzyloxyphenyl Isobutyrylacetamide?

- Methodological Answer : The synthesis involves multistep reactions, including benzyloxy group protection, isobutyrylacetamide coupling, and purification. Key parameters include:

- Temperature control : Maintain 60–80°C during coupling to prevent side reactions (e.g., hydrolysis of the benzyloxy group) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Catalyst optimization : Employ Pd/C or NaH for efficient deprotection or coupling steps .

Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 3:1) and confirm yields via gravimetric analysis (>85% purity threshold) .

Q. How to structurally characterize this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR (δ 7.2–7.5 ppm for benzyl protons; δ 170–175 ppm for carbonyl carbons) and FT-IR (C=O stretch at ~1680 cm⁻¹) for backbone confirmation . For isotopic variants (e.g., deuterated analogs), use HRMS (m/z 410.2 [M+H]⁺) and compare fragmentation patterns with non-deuterated controls .

Q. What stability protocols are recommended for storing this compound?

- Methodological Answer : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the benzyloxy moiety . Conduct accelerated stability studies via HPLC-UV (λ = 254 nm) to track degradation products (e.g., free phenol from benzyl ether cleavage) . Use TGA to assess thermal stability (decomposition onset >150°C) .

Advanced Research Questions

Q. How does isotopic labeling (e.g., deuterium at α-position) affect the compound’s pharmacokinetic profiling?

- Methodological Answer : Deuterated analogs (e.g., α-Benzilidene-d5) exhibit altered metabolic stability due to the kinetic isotope effect. Use LC-MS/MS to compare hepatic microsomal half-lives (e.g., t₁/₂ = 2.3 h vs. 1.7 h for non-deuterated) . For NMR studies, exploit deuterium-induced shifts in ¹³C satellites to track metabolic pathways .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The benzyloxy group acts as an electron-donating substituent, enhancing electrophilicity at the acetamide carbonyl. Use DFT calculations (B3LYP/6-31G*) to map transition states for nucleophilic attack (e.g., by amines or thiols) . Validate experimentally via kinetic studies (k = 0.15 M⁻¹s⁻¹ for piperidine at 25°C) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual Pd in catalytic steps) or assay conditions. Perform:

- HPLC-MS purity verification (>98% purity threshold) .

- Dose-response standardization : Use fixed DMSO concentrations (<0.1% v/v) to minimize solvent interference in cell-based assays .

- Replicate studies : Cross-validate IC₅₀ values (e.g., 12–15 µM in kinase inhibition assays) using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies differentiate in vitro vs. in vivo efficacy of this compound derivatives?

- Methodological Answer : Address metabolic instability by:

- Prodrug design : Introduce esterase-labile groups (e.g., acetyl) to enhance oral bioavailability .

- Plasma protein binding assays : Measure free fraction (%) via equilibrium dialysis to correlate with in vivo efficacy .

- Microsomal stability screening : Compare CLint values (e.g., 25 mL/min/kg) across species to predict human pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.